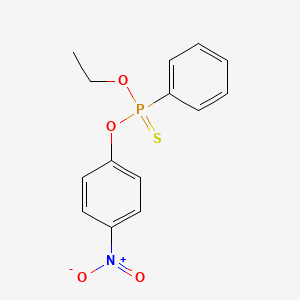

O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate

描述

属性

IUPAC Name |

ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGRXSNSLVJMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NO4PS | |

| Record name | EPN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0753 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022174 | |

| Record name | EPN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline powder with an aromatic odor. Used as an insecticide for cotton and an acaricide. (EPA, 1998), Yellow solid with an aromatic odor. [pesticide] [Note: A brown liquid above 97 degrees F.] [NIOSH], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Yellow solid with an aromatic odor., Yellow solid with an aromatic odor. [pesticide] [Note: A brown liquid above 97 °F.] | |

| Record name | EPN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPN | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EPN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0753 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/309 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | EPN | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0255.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

215 °C @ 5 mm Hg, at 0.667kPa: 215 °C | |

| Record name | EPN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0753 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NIOSH, 2023), Miscible with isopropanol, benzene, toluene, xylene, acetone, methanol, Very sol in ether, ethanol, In water, 3.11 mg/l @ 20-25 °C, Solubility in water: none, Insoluble | |

| Record name | EPN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0753 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPN | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0255.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.268 at 77 °F (EPA, 1998) - Denser than water; will sink, Specific gravity: 1.270 @ 25 °C, 1.3 g/cm³, 1.27, (77 °F): 1.27 | |

| Record name | EPN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0753 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/309 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | EPN | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0255.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0003 mmHg at 212 °F (EPA, 1998), 0.00000095 [mmHg], 9.50X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C:, 0.0003 mmHg, (212 °F): 0.0003 mmHg | |

| Record name | EPN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPN | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EPN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0753 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/309 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | EPN | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0255.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Light yellow crystals, Yellow crystals, White crystalline solid, Liquid, For more Color/Form (Complete) data for EPN (6 total), please visit the HSDB record page. | |

CAS No. |

2104-64-5 | |

| Record name | EPN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EPN | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Santox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EPN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl O-4-nitrophenyl phenylphosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL P-NITROPHENYL BENZENETHIOPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y6HP0HYA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0753 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/309 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

97 °F (EPA, 1998), 36 °C, 97 °F | |

| Record name | EPN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0753 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | EPN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/309 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | EPN | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0255.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

作用机制

Target of Action

EPN, also known as O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate or Santox, is a non-systemic organophosphate insecticide. Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter.

Mode of Action

EPN inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing hyperexcitation . This hyperexcitation disrupts normal nerve function, leading to paralysis and death in insects.

Biochemical Pathways

The inhibition of AChE by EPN affects the cholinergic pathway, which is involved in transmitting signals in the nervous system. The accumulation of acetylcholine due to AChE inhibition disrupts this pathway, leading to the aforementioned hyperexcitation.

Result of Action

The molecular and cellular effects of EPN’s action primarily involve the disruption of normal nerve function. By inhibiting AChE and causing an accumulation of acetylcholine, EPN induces a state of hyperexcitation in the nervous system. This leads to paralysis and eventual death in insects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of EPN. For instance, contact with strong reducing agents may cause the formation of flammable and toxic phosphine gas. Additionally, EPN is a yellow solid with an aromatic odor, and it becomes a brown liquid above 97°F, indicating that temperature can affect its physical state.

生物活性

O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate, commonly known as EPN, is an organophosphorus compound primarily utilized as an insecticide and acaricide. Its chemical structure allows it to act effectively against a variety of pests, making it a valuable tool in agricultural practices. This article delves into the biological activity of EPN, focusing on its mechanisms of action, toxicity profiles, metabolic pathways, and relevant case studies.

EPN is characterized by its light yellow crystalline appearance and aromatic odor. It is classified under the family of phenylphosphonothioates and has been extensively studied for its insecticidal properties.

Chemical Structure

- Molecular Formula : CHNOPS

- Molecular Weight : 285.32 g/mol

EPN functions primarily as an acetylcholinesterase inhibitor. By inhibiting this enzyme, EPN disrupts the normal breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system in insects. This mechanism is similar to other organophosphate pesticides but varies in potency and specificity.

Toxicity Profiles

The toxicity of EPN varies across different species and exposure routes. Key findings include:

- Acute Toxicity : EPN exhibits high acute toxicity in various animal models, particularly birds and mammals. The oral LD50 values have been reported as follows:

- Chronic Effects : Long-term exposure has been associated with neurotoxic effects in hens, indicating potential risks for livestock exposed to residues .

Metabolism and Disposition

Studies have shown that EPN undergoes significant metabolic transformation upon exposure. In male cats subjected to dermal administration, the following metabolic pathways were observed:

- Excretion : Approximately 29.9% of absorbed radioactivity was excreted in urine, with minimal recovery in feces (3.2%). The primary metabolites identified included:

The half-life of EPN elimination from plasma was approximately 9.1 days, with a longer residence time observed in nervous tissues compared to other organs .

Study on Insecticidal Efficacy

In a comparative study involving various organophosphate insecticides, EPN demonstrated superior efficacy against rice stem borers when tested under controlled conditions. Field tests indicated that while EPN was effective, its performance varied based on environmental factors such as temperature and humidity .

Neurotoxicological Assessment

Research conducted on the neurotoxic effects of EPN highlighted significant behavioral changes in exposed hens. Chronic dermal exposure led to observable neurotoxicity symptoms, reinforcing concerns regarding its safety for non-target species .

Table 1: Toxicity Summary of EPN Across Species

| Species | Route of Exposure | LD50 (mg/kg) |

|---|---|---|

| Rats | Oral | 25 |

| Mice | Oral | 20 |

| Birds | Oral | 10 |

| Hens | Dermal | Variable |

Table 2: Metabolic Pathways of EPN

| Metabolite | Percentage Excreted |

|---|---|

| O-Ethyl phenylphosphonothioic acid (EPPTA) | Major metabolite |

| O-Ethyl phenylphosphonic acid (EPPA) | Minor metabolite |

| Phenylphosphonic acid (PPA) | Minor metabolite |

科学研究应用

Agricultural Applications

EPN is primarily utilized as an insecticide and acaricide . Its effectiveness against a wide range of pests makes it a valuable tool in agricultural practices:

-

Target Pests : EPN is effective against numerous agricultural pests including:

- European corn borer

- Bollworm

- Rice stem borer

- Various aphids, mites, and leaf miners

-

Application Methods : The compound can be administered through different routes such as:

- Foliar sprays

- Soil treatments

- Granular applications

This versatility allows for targeted pest management strategies that can help improve crop yields while minimizing damage from pest infestations .

Toxicological Studies

Research has extensively documented the toxicological effects of EPN on various animal models, particularly focusing on its neurotoxic potential:

- Dermal Exposure Studies : A study involving daily dermal administration of EPN in hens demonstrated significant neurotoxic effects, including ataxia and paralysis at higher doses. Histopathological examinations revealed degeneration of axons and myelin in the spinal cord, indicating delayed neurotoxicity .

- Metabolism and Excretion : In male cats subjected to dermal exposure, studies showed that EPN was metabolized to several products, with O-Ethyl phenylphosphonic acid being the primary metabolite. This study highlighted the compound's distribution in various tissues and its elimination pathways .

Case Study 1: Neurotoxicity in Avian Species

A controlled study evaluated the effects of subchronic exposure to EPN on hens. The results indicated that even low doses could lead to subtle neurological changes, while higher doses resulted in severe clinical symptoms and mortality. This study emphasized the need for careful handling and application practices to mitigate risks to non-target species .

Case Study 2: Metabolic Pathways in Mammals

Research on male cats provided insights into the metabolic fate of EPN following dermal exposure. The findings showed that after repeated dosing, a significant portion of EPN was excreted via urine, with minimal intact compound detected. This information is crucial for understanding potential risks associated with environmental contamination .

Data Tables

The following tables summarize key findings from research studies on EPN:

相似化合物的比较

Structural and Functional Analogues

EPN belongs to the phenylphosphonothioate class. Key structural analogues include:

Structural Activity Relationship (SAR):

Metabolic Pathways

EPN and its analogues undergo distinct metabolic activation and detoxification:

Species Differences:

Toxicity Profiles

Mechanistic Insights:

准备方法

Synthesis of O,O-Diethyl Dithiophosphate

The production of O-ethyl O-(4-nitrophenyl) phenylphosphonothioate begins with the synthesis of O,O-diethyl dithiophosphate, a critical intermediate. Industrial methods employ phosphorus pentasulfide (P₂S₅) and absolute ethanol under controlled conditions:

| Parameter | Specification |

|---|---|

| Reactants | 400–700 parts P₂S₅, 300–600 parts ethanol |

| Catalyst | Pyridine (600–900 parts) |

| Temperature | 60–80°C under slight negative pressure |

| Reaction Time | 30 minutes post-addition |

| Byproduct Management | H₂S gas neutralized with NaOH |

This exothermic reaction yields O,O-diethyl dithiophosphate, which is subsequently purified via distillation to remove residual solvents and catalysts.

Chlorination to O,O-Diethyl Thiophosphoryl Chloride

The intermediate undergoes chlorination to introduce reactive chloride groups:

| Step | Details |

|---|---|

| Chlorine Gas Addition | 300–600 parts Cl₂ introduced under controlled flow |

| Post-Chlorination | Catalyzed by pyridine at 25–40°C |

| Product Isolation | Centrifugation to remove sulfur byproducts |

| Purification | Thin-film evaporation to ≥99% purity |

The resulting O,O-diethyl thiophosphoryl chloride serves as a versatile precursor for further functionalization.

Nucleophilic Substitution with 4-Nitrophenolate

Reaction Mechanism

The final step involves substituting one ethoxy group with 4-nitrophenoxy via nucleophilic aromatic substitution. Sodium 4-nitrophenolate, generated by deprotonating 4-nitrophenol with NaOH, reacts with the chlorinated intermediate:

$$

\text{O,O-Diethyl thiophosphoryl chloride} + \text{Na}^+ \text{-O-C}6\text{H}4\text{-NO}_2 \rightarrow \text{this compound} + \text{NaCl}

$$

Optimization Parameters

| Variable | Optimal Range |

|---|---|

| Solvent | Anhydrous acetone or tetrahydrofuran |

| Temperature | 50–70°C |

| Molar Ratio | 1:1.2 (chloride : 4-nitrophenolate) |

| Reaction Time | 4–6 hours |

| Yield | 78–85% after recrystallization |

The reaction progress is monitored via thin-layer chromatography (TLC), with hexane:ethyl acetate (7:3) as the mobile phase.

Alternative Pathways for Specialty Applications

Phenylphosphonothioic Dichloride Route

For high-purity applications, phenylphosphonothioic dichloride (PhP(S)Cl₂) serves as an alternative starting material:

Ethoxylation :

$$

\text{PhP(S)Cl}2 + \text{EtOH} \xrightarrow{\text{Et}3\text{N}} \text{PhP(S)(OEt)Cl} + \text{HCl}

$$

Triethylamine scavenges HCl, driving the reaction to completion.4-Nitrophenoxy Substitution :

$$

\text{PhP(S)(OEt)Cl} + \text{Na}^+ \text{-O-C}6\text{H}4\text{-NO}_2 \rightarrow \text{Target Compound} + \text{NaCl}

$$

| Advantage | Outcome |

|---|---|

| Reduced Byproducts | Higher isolated yield (88–92%) |

| Scalability | Adaptable to continuous flow systems |

Industrial Purification and Quality Control

Crystallization Techniques

Crude product is purified via fractional crystallization using ethanol-water mixtures:

| Condition | Specification |

|---|---|

| Solvent Ratio | Ethanol:H₂O (3:1 v/v) |

| Cooling Rate | 2°C/min to 4°C |

| Crystal Size | 50–100 μm (optimized for filtration) |

Analytical Validation

| Method | Parameter | Acceptance Criteria |

|---|---|---|

| GC-MS | Purity | ≥99.0% (m/z 324.0455 [M+H]⁺) |

| HPLC-UV | 4-Nitrophenol Content | ≤0.1% (λ = 310 nm) |

| Karl Fischer Titration | Moisture | ≤0.05% w/w |

Emerging Methodologies and Research Directions

Enzymatic Catalysis

Recent studies explore lipase-mediated transesterification to replace harsh chlorination steps, though yields remain suboptimal (≤65%).

Solvent-Free Mechanochemistry

Ball-milling techniques show promise for reducing solvent use, with preliminary yields of 70–75% under 30 Hz vibrational frequency.

常见问题

Basic: What analytical methods are recommended for identifying and quantifying EPN in environmental or biological samples?

EPN is typically quantified using gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) due to its organophosphorus structure and nitroaromatic moiety. Sample preparation involves extraction with organic solvents (e.g., ethanol-propylene glycol mixtures) followed by enzymatic detoxification assays to measure metabolites like 4-nitrophenol, which can be detected via spectrophotometry at 400–420 nm . For residue analysis, the European Union’s 2020 pesticide guidelines specify a detection limit of 0.005 mg/kg using GC-MS with a column retention time of ~13.9 minutes under optimized conditions . Certified reference materials (e.g., TraceCERT®) are critical for calibration, ensuring accuracy in quantification .

Basic: What is the primary mechanism of EPN’s toxicity in biological systems?

EPN inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site, disrupting synaptic acetylcholine breakdown and causing neurotoxic effects. This mechanism is confirmed through in vitro assays using rat liver homogenates, where EPN’s detoxification is measured via NADP-dependent 4-nitrophenol formation . In vivo studies in hens demonstrate delayed neurotoxicity characterized by ataxia and axonal degeneration, mimicking organophosphate-induced delayed neuropathy (OPIDN) . The IC50 for AChE inhibition is concentration-dependent, with subacute exposure thresholds established at 0.005 mg/kg .

Advanced: How do structural modifications to EPN’s phenyl and nitrophenyl groups influence its bioactivity and persistence?

Comparative studies of phenylphosphonothioate analogs reveal that electron-withdrawing substituents (e.g., nitro, cyano) on the aromatic ring enhance AChE inhibition and environmental persistence. For example:

- Cyanofenphos (4-cyanophenyl substitution) shows higher insecticidal activity but reduced hydrolytic stability compared to EPN .

- Leptophos (2,5-dichloro-4-bromophenyl substitution) exhibits greater neurotoxicity but lower soil half-life .

The O-ethyl group in EPN contributes to its lipophilicity, facilitating blood-brain barrier penetration, while the nitrophenyl group stabilizes the molecule against photodegradation . Structure-activity relationship (SAR) models suggest that steric hindrance at the phosphorus center inversely correlates with enzymatic hydrolysis rates .

Advanced: What enzymatic pathways are involved in EPN detoxification, and how can these be assayed experimentally?

EPN is metabolized primarily by phosphotriesterases (PTEs) , which catalyze hydrolysis via a bimolecular nucleophilic substitution (SN2) mechanism. Key steps include:

Enzymatic activation : Rat liver microsomes oxidize EPN to its oxon form, enhancing AChE inhibition .

Detoxification : PTEs hydrolyze EPN into O-ethyl phenylphosphonothioate and 4-nitrophenol, quantified using UV-Vis spectrophotometry at 410 nm .

Stereochemical inversion : ^18O-labeling studies confirm that hydrolysis proceeds with inversion at the phosphorus center, indicating direct water nucleophilic attack rather than enzyme-substrate intermediates .

Methodology: Incubate EPN with NADP, glucose-6-phosphate, and rat liver homogenate at 37°C for 60 minutes; measure 4-nitrophenol formation .

Basic: What safety protocols are mandated for handling EPN in laboratory settings?

EPN is classified as Acute Toxicity Category 1 (H300) and requires:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and respirators with organic vapor cartridges .

- Ventilation : Use fume hoods for solvent handling to avoid inhalation of vapors .

- Storage : At 2–8°C in airtight containers, away from oxidizers .

- Spill management : Absorb with vermiculite and dispose as hazardous waste (UN 2783) .

Advanced: What in vivo models are used to study EPN’s neurotoxicity, and what endpoints are measured?

Adult hens (Gallus gallus domesticus) are the gold standard for OPIDN studies due to similarities in neuropathy target esterase (NTE) sensitivity. Experimental design includes:

- Dermal exposure : Apply EPN (0.1–10 mg/kg/day) for 21 days .

- Endpoints :

- Clinical signs : Ataxia, limb weakness, and paralysis.

- Histopathology : Axonal degeneration in sciatic nerves (hematoxylin-eosin staining).

- Biomarkers : Plasma butyrylcholinesterase (BChE) inhibition ≥70% correlates with neurotoxicity .

Co-exposure to ketone solvents (e.g., methyl ethyl ketone) exacerbates neurotoxicity, highlighting synergistic effects in industrial settings .

Basic: What regulatory guidelines govern EPN’s use in research and agriculture?

EPN is restricted under:

- EU Regulation (EC) No 1107/2009 : Prohibited due to neurotoxic metabolites and environmental persistence .

- U.S. EPA : Classified as a Restricted Use Pesticide (RUP), requiring applicator certification .

- ISO 17025 : Mandates third-party validation of analytical methods for residue monitoring .

Advanced: How does stereochemistry influence EPN’s environmental fate and enzymatic hydrolysis?

EPN’s chiral phosphorus center leads to enantioselective degradation in soil and water. Pseudomonas spp. preferentially hydrolyze the (R)-enantiomer, leaving the (S)-form persistent . Hydrolysis rates differ by >50% between enantiomers in LC-MS/MS assays using chiral columns (e.g., Chiralpak IA). Stereochemical inversion during PTE-catalyzed hydrolysis confirms an SN2 mechanism, critical for designing enantiomer-specific bioremediation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。